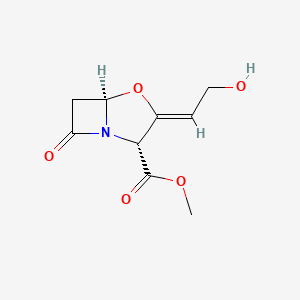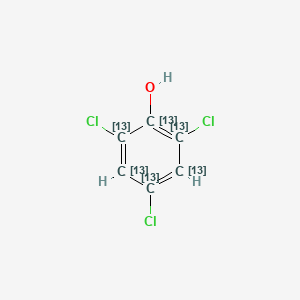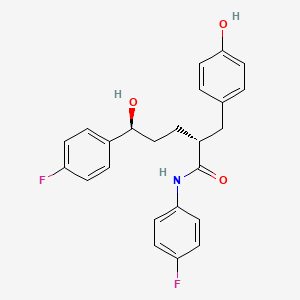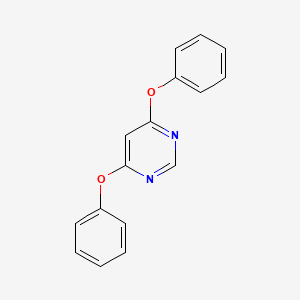
Clavulanic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clavulanic Acid Methyl Ester is a substituted Clavulanic acid and β-lactamase inhibitor .
Synthesis Analysis
The biosynthetic pathway of Clavulanic Acid in S. clavuligerus has been studied .Molecular Structure Analysis
The molecular formula of Clavulanic Acid Methyl Ester is C9H11NO5 . Its structure includes a beta-lactam ring . The exact mass is 213.06 and the molecular weight is 213.190 .Chemical Reactions Analysis
The reactivity of Clavulanic Acid and its ability to form conjugates has been studied .Physical And Chemical Properties Analysis
The molecular weight of Clavulanic Acid Methyl Ester is 213.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 76.1 Ų .Applications De Recherche Scientifique
Antibiotic in Livestock Treatment
Clavulanic acid, which can be derived from Clavulanic Acid Methyl Ester, is used as an antibiotic in the treatment of several livestock species . It has been particularly studied for its use in the treatment of infectious diseases in broiler chickens .
Pharmacokinetic and Pharmacodynamic Studies
The inclusion of clavulanic acid in the treatment of infectious diseases requires the determination of pharmacokinetic and pharmacodynamic parameters . This helps to determine the appropriate dosage for broilers and ensure the safety of chicken products for human health .
Mass Spectrometric Identification and Quantification
Clavulanic acid is identified and quantified in broiler chicken plasma and meat using analytical LC-MS/MS method . This is a necessary analytical tool in finding ways to increase the effectiveness of currently used antibiotics in the treatment of broiler chickens .
Human Plasma Analysis
A high-performance liquid chromatography tandem mass spectrometric method has been developed for the estimation of Clavulanic acid in human plasma . This method is used in pharmacokinetic and bio-equivalence studies .
Industrial Production
Clavulanic acid is industrially produced by strains of Streptomyces clavuligerus in complex media . The resources for this molecule synthesis are inexpensive .
Co-administration with Amoxicillin
Clavulanic acid is often co-administered with amoxicillin . There is no substantial variation of the pharmacokinetics of either drug compared with their separate administration .
Mécanisme D'action
Target of Action
Clavulanic Acid Methyl Ester, like its parent compound Clavulanic Acid, primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics like penicillins and cephalosporins . By inhibiting these enzymes, Clavulanic Acid Methyl Ester prevents the degradation of β-lactam antibiotics, thereby broadening their spectrum of susceptible bacterial infections .
Mode of Action
Clavulanic Acid Methyl Ester acts as a mechanism-based β-lactamase inhibitor . It mimics the structure of the β-lactam antibiotics and binds to the β-lactamase enzymes, thereby preventing these enzymes from breaking down the antibiotics . This allows the antibiotics to remain effective and kill the bacteria .
Biochemical Pathways
The production of Clavulanic Acid Methyl Ester involves a complex biochemical pathway. It is derived from the organism Streptomyces clavuligerus . The biosynthesis of Clavulanic Acid involves an eight-step pathway from glyceraldehyde-3-phosphate and arginine . The pathway involves unusual enzymes such as the enzyme condensing both precursors, N2-(2-carboxyethyl)-arginine (CEA) synthetase, the β-lactam synthetase cyclizing CEA, and the clavaminate synthetase .
Pharmacokinetics
It is expected to have similar properties to clavulanic acid, which is well absorbed and extensively metabolized in the liver . The elimination half-life of Clavulanic Acid is about one hour, and it is excreted through the kidneys .
Result of Action
The primary result of the action of Clavulanic Acid Methyl Ester is the enhancement of the effectiveness of β-lactam antibiotics . By inhibiting the β-lactamase enzymes, it prevents the degradation of these antibiotics, allowing them to exert their antibacterial effects more effectively . This results in a broader spectrum of susceptible bacterial infections .
Action Environment
The action of Clavulanic Acid Methyl Ester can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its effectiveness . Additionally, the pH and temperature of the environment can affect the stability and efficacy of the compound
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-14-9(13)8-5(2-3-11)15-7-4-6(12)10(7)8/h2,7-8,11H,3-4H2,1H3/b5-2-/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTABQNQMGKGBDT-NDFJAXRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=CCO)OC2N1C(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1/C(=C/CO)/O[C@H]2N1C(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clavulanic Acid Methyl Ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











